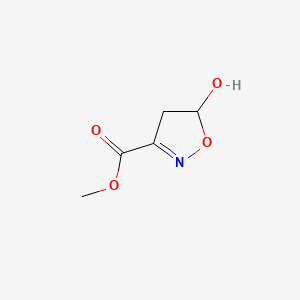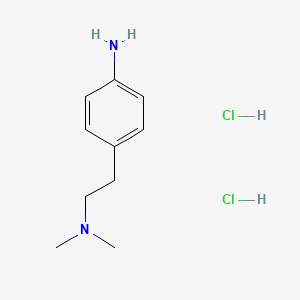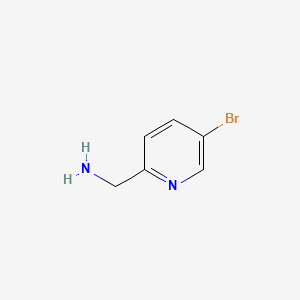![molecular formula C8H8B2O4S2 B574362 [2,2'-Bithiophene]-5,5'-diyldiboronic acid CAS No. 189358-30-3](/img/structure/B574362.png)
[2,2'-Bithiophene]-5,5'-diyldiboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2,2’-bithiophene-based compounds has been reported in the literature. For instance, a study reported the synthesis and characterization of six novel 2,2’-bithiophene-based organic compounds that are designed to serve as co-sensitizers for dye-sensitized solar cells (DSSCs) based on TiO2 . Another study discussed the synthesis of bithiophene derivatives, such as bromo- and iodobithiophene, 5-trialkylstannyl-2,2’-bithiophene, 5-ethynyl-2,2’-bithiophene, 2,2’-bithiophene-5-boronic acid and its esters .Scientific Research Applications
Given the broad nature of the search results, I will summarize some key themes and findings from the provided papers, which are related to scientific research applications or methodologies that could potentially be relevant to the study of similar compounds or in fields where [2,2'-Bithiophene]-5,5'-diyldiboronic acid might be applied:
Environmental Impact and Biodegradation
- Herbicide Toxicity and Environmental Fate: Studies have explored the toxicity, mutagenicity, and environmental fate of various herbicides, including 2,4-D, highlighting the need for understanding the impact of chemical compounds on ecosystems and human health. These findings underline the importance of studying the degradation pathways and environmental persistence of compounds like this compound if used in agricultural or industrial applications (Zuanazzi et al., 2020); (Magnoli et al., 2020).
Analytical and Methodological Advances
- Antioxidant Activity Analysis: Reviews of analytical methods used to determine the antioxidant activity of compounds provide insight into the methodologies that could be applied to study the properties of this compound, especially if it possesses antioxidant properties (Munteanu & Apetrei, 2021).
Material Science and Organic Electronics
- Conductivity Enhancement in Organic Materials: Research on methods to improve the electrical conductivity of PEDOT:PSS through various treatments might be relevant for the application of this compound in organic electronics or as part of conductive polymers, suggesting potential applications in the development of novel electronic materials (Shi et al., 2015).
Pharmacological Potential
- Natural Compounds for Disease Treatment: Studies on salvianolic acids and their pharmacological effects, including antioxidant, anti-inflammatory, and cardiovascular protective actions, may inspire research into similar potential pharmacological applications of this compound, if it shares comparable chemical properties or biological activities (Ho & Hong, 2011).
Mechanism of Action
Target of Action
Thiophene-containing compounds, a class to which this compound belongs, are known to possess a wide range of biological properties, such as antimicrobial, antiviral, and anticancer activities .
Mode of Action
It’s worth noting that thiophene derivatives are produced as part of the chemical defense mechanism in numerous plant species . They can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .
Biochemical Pathways
Thiophene derivatives are known to be derived from polyacetylenes, which can be stored in plant tissues or released into the soil .
Pharmacokinetics
Pharmacokinetics explores these processes, providing valuable insights for optimizing drug administration and utilization .
Result of Action
It’s worth noting that thiophene-containing compounds possess a wide range of biological properties, such as antimicrobial, antiviral, and anticancer activities .
Action Environment
Environmental factors such as ph, temperature, and the presence of other substances can significantly influence the action of many chemical compounds .
Properties
IUPAC Name |
[5-(5-boronothiophen-2-yl)thiophen-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8B2O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4,11-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERFEEQVJFVEBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(S2)B(O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8B2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674774 |
Source


|
| Record name | [2,2'-Bithiophene]-5,5'-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189358-30-3 |
Source


|
| Record name | [2,2'-Bithiophene]-5,5'-diyldiboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of [2,2'-Bithiophene]-5,5'-diyldiboronic acid in the synthesis of light-emitting polymers described in the research paper?
A1: this compound acts as a diboronic acid monomer in Suzuki coupling polycondensation reactions. [] This reaction type is used to create alternating copolymers, specifically with tetra(4-bromobiphenyl)silane (an AB4-type tetrahedral monomer). The resulting polymer, labeled as polymer 5 in the study, exhibits interesting light-emitting properties. []
Q2: How does the incorporation of this compound affect the optical properties of the resulting polymer compared to other monomers used in the study?
A2: The research demonstrates that incorporating this compound into the polymer backbone leads to a red-shifted absorption and emission maxima compared to polymers synthesized with 9,9-dihexylfluorene-2,7-diboronic acid. [] This shift suggests that the bithiophene unit contributes to a longer conjugation length within the polymer structure, ultimately impacting its light-emitting color. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









